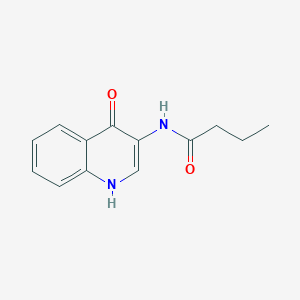

N-(4-hidroxiquinolin-3-il)butiramina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-hydroxyquinolin-3-yl)butyramide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a quinoline ring substituted with a hydroxy group at the 4-position and a butyramide group at the 3-position .

Aplicaciones Científicas De Investigación

N-(4-hydroxyquinolin-3-yl)butyramide belongs to a class of compounds known for their multi-target activity. The quinoline scaffold is recognized for its ability to interact with multiple biological pathways, making it a valuable structure in drug discovery.

Anticancer Properties

Research has demonstrated that compounds with quinoline structures exhibit significant anticancer activities. For instance, derivatives of quinoline, including N-(4-hydroxyquinolin-3-yl)butyramide, have been tested against various cancer cell lines:

- Case Study: Breast Cancer Treatment

- Objective : Evaluate the anticancer effects in breast cancer models.

- Results : The compound induced apoptosis in cancer cells while sparing normal cells, showcasing its selective toxicity.

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. Studies suggest that it can inhibit key inflammatory pathways, potentially benefiting conditions like arthritis and other inflammatory diseases.

- Case Study: In Vivo Anti-inflammatory Activity

- Objective : Assess the efficacy in animal models of induced arthritis.

- Results : Significant reduction in paw swelling and inflammatory markers was observed following treatment.

Mechanistic Insights

The mechanisms through which N-(4-hydroxyquinolin-3-yl)butyramide exerts its effects include:

- Inhibition of Enzymatic Activity : The compound has been found to inhibit enzymes involved in inflammation and cancer progression, such as lipoxygenase (LOX).

- Modulation of Receptor Activity : It acts on various receptors, including the vanilloid receptor VR1, which is implicated in pain pathways and inflammation .

Synthesis and Structural Variants

The synthesis of N-(4-hydroxyquinolin-3-yl)butyramide typically involves the reaction of 4-hydroxyquinoline derivatives with butyric acid or its derivatives. This synthetic pathway allows for modifications that can enhance biological activity or selectivity.

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| N-(4-hydroxyquinolin-3-yl)butyramide | Reaction of 4-hydroxyquinoline with butyric acid | Anticancer, anti-inflammatory |

| Linomide | Quinoline carboxamide | Antiangiogenic, autoimmune disease treatment |

| Rebamipide | Quinolinone amide derivative | Gastro-protective |

Clinical Implications and Future Directions

The potential applications of N-(4-hydroxyquinolin-3-yl)butyramide extend beyond laboratory research into clinical settings. Its multi-target profile suggests possibilities for treating complex diseases that require combinatorial approaches.

Drug Development

Given its promising biological activities, N-(4-hydroxyquinolin-3-yl)butyramide could serve as a lead compound for developing new therapeutics targeting:

- Cancer

- Inflammatory diseases

- Autoimmune disorders

Ongoing Research

Current research is focused on enhancing the efficacy and specificity of this compound through structural modifications and exploring its effects in combination therapies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyquinolin-3-yl)butyramide typically involves the reaction of 4-hydroxyquinoline with butyric anhydride or butyric acid in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of N-(4-hydroxyquinolin-3-yl)butyramide may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality N-(4-hydroxyquinolin-3-yl)butyramide .

Análisis De Reacciones Químicas

Types of Reactions

N-(4-hydroxyquinolin-3-yl)butyramide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated or alkylated quinoline derivatives.

Mecanismo De Acción

The mechanism of action of N-(4-hydroxyquinolin-3-yl)butyramide involves its interaction with specific molecular targets and pathways. The hydroxy group and the quinoline ring play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.

Comparación Con Compuestos Similares

Similar Compounds

4-Hydroxyquinoline: Shares the quinoline ring and hydroxy group but lacks the butyramide group.

Quinoline-3-carboxamide: Contains the quinoline ring and a carboxamide group at the 3-position but lacks the hydroxy group at the 4-position.

Uniqueness

N-(4-hydroxyquinolin-3-yl)butyramide is unique due to the presence of both the hydroxy group and the butyramide group, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential for various applications compared to similar compounds.

Actividad Biológica

N-(4-hydroxyquinolin-3-yl)butyramide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

N-(4-hydroxyquinolin-3-yl)butyramide features a quinoline ring system, which is known for its pharmacological significance. The presence of the hydroxy group at the 4-position enhances its reactivity and potential for biological interactions.

The biological activity of N-(4-hydroxyquinolin-3-yl)butyramide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to neurodegenerative diseases.

- Antioxidant Activity : Quinoline derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various pathogens.

Antioxidant Activity

Research indicates that compounds with similar structures to N-(4-hydroxyquinolin-3-yl)butyramide possess significant antioxidant capabilities. Studies have utilized assays such as DPPH and ORAC to evaluate the ability of these compounds to scavenge free radicals, demonstrating effective peroxyl radical absorbance capacities .

Neuroprotective Effects

The neuroprotective properties of quinoline derivatives have been highlighted in various studies. For instance, compounds exhibiting structural similarities to N-(4-hydroxyquinolin-3-yl)butyramide have been shown to improve cognitive functions and synaptic plasticity in animal models of Alzheimer's disease. These effects are often linked to their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down neurotransmitters involved in memory and learning .

Antimicrobial Activity

N-(4-hydroxyquinolin-3-yl)butyramide has been evaluated for its antimicrobial properties against a range of bacterial strains. Similar quinoline derivatives have demonstrated effectiveness against resistant strains of Streptococcus pneumoniae and Staphylococcus aureus, indicating potential applications in treating infections .

Case Studies

Several case studies have explored the efficacy of N-(4-hydroxyquinolin-3-yl)butyramide or related compounds in clinical settings:

- Neurodegenerative Disease Models : In vivo studies involving transgenic mice models have shown that administration of quinoline derivatives leads to reduced amyloid plaque formation and improved cognitive performance, suggesting a therapeutic potential for Alzheimer's disease .

- Infection Control : Clinical evaluations have indicated that compounds similar to N-(4-hydroxyquinolin-3-yl)butyramide can effectively reduce bacterial load in infected tissues, showcasing their potential as novel antibiotics .

Research Findings Summary Table

Propiedades

IUPAC Name |

N-(4-oxo-1H-quinolin-3-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-2-5-12(16)15-11-8-14-10-7-4-3-6-9(10)13(11)17/h3-4,6-8H,2,5H2,1H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVMNCZSRFSQNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CNC2=CC=CC=C2C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.